molecular formula C22H21ClFN5OS B2816850 5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-47-6

5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2816850
CAS No.: 851969-47-6
M. Wt: 457.95
InChI Key: OPCCMDARFCRADV-UHFFFAOYSA-N
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Description

The compound “5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a fluorophenyl group, a piperazine ring, a thiazolo-triazol ring, and a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The piperazine ring provides a basic center, while the phenyl groups contribute to the overall hydrophobicity of the molecule. The thiazolo-triazol ring is a heterocyclic system that can participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring is known to participate in various reactions, including alkylation and acylation . The phenyl groups can undergo electrophilic aromatic substitution reactions, while the thiazolo-triazol ring might be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar hydroxyl group and the basic piperazine ring could enhance its solubility in water. The compound’s molecular weight is likely to be below 500 Da, and it probably has fewer than 5 hydrogen bond donors, fewer than 10 hydrogen bond acceptors, and a log P value less than 5 .

Scientific Research Applications

Receptor Binding and Drug Development

Research into compounds similar to "5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" often focuses on their interaction with specific receptors in the brain, such as the 5-Hydroxytryptamine1A (5-HT1A) receptor. This receptor is implicated in the pathophysiology and treatment of anxiety and depression. For instance, one study explored the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist, demonstrating potential applications in treating anxiety and mood disorders through receptor occupancy measured using positron emission tomography (PET) and related compounds (Rabiner et al., 2002). This highlights the importance of receptor binding studies in developing new therapeutics.

Metabolism and Disposition Studies

Understanding the metabolism and disposition of compounds provides critical insights into their pharmacokinetic profiles, which is essential for drug development. For example, research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, detailed its metabolism in humans after oral administration, highlighting the pathways of drug elimination and identifying metabolites (Renzulli et al., 2011). These studies are crucial for ensuring drug safety and efficacy.

Safety and Dosimetry in Clinical Trials

Safety and dosimetry studies are fundamental components of the clinical development of new drugs. A phase 1 evaluation can assess the safety, dosimetry, and imaging characteristics of new radiotracers or compounds, offering valuable data for further clinical application and development. For instance, a study evaluated the safety and dosimetry of a novel radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), important for conditions like multiple sclerosis (Brier et al., 2022). This underscores the role of safety assessments in advancing drug research.

Future Directions

The compound “5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” and its derivatives could be further explored for their potential biological activities. For instance, they could be tested against a wider range of microbial species, or their potential anticancer activity could be investigated .

Properties

IUPAC Name

5-[(3-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-3-2-4-16(23)13-15)28-11-9-27(10-12-28)18-7-5-17(24)6-8-18/h2-8,13,19,30H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCCMDARFCRADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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